molecular formula C8H6N2O B1646557 3-Acetylpicolinonitrile CAS No. 138746-37-9

3-Acetylpicolinonitrile

Cat. No.: B1646557
CAS No.: 138746-37-9
M. Wt: 146.15 g/mol
InChI Key: BNKZKEBLYZCTKF-UHFFFAOYSA-N
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Description

3-Acetylpicolinonitrile is a heterocyclic nitrile compound featuring a pyridine ring substituted with an acetyl group at the 3-position and a nitrile group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

138746-37-9

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

3-acetylpyridine-2-carbonitrile

InChI

InChI=1S/C8H6N2O/c1-6(11)7-3-2-4-10-8(7)5-9/h2-4H,1H3

InChI Key

BNKZKEBLYZCTKF-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(N=CC=C1)C#N

Canonical SMILES

CC(=O)C1=C(N=CC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-acetylpicolinonitrile and structurally related picolinonitrile derivatives:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Acetyl (3-position), CN (2-position) ~162.15 (calculated) Intermediate for drug synthesis; potential antiproliferative activity Inferred
3-(Bromomethyl)picolinonitrile Bromomethyl (3-position) 197.03 Alkylating agent; precursor for Suzuki couplings
3-Aminomethylpicolinonitrile Aminomethyl (3-position) 133.15 Building block for bioactive molecules (e.g., kinase inhibitors)
3-Amino-6-(trifluoromethyl)picolinonitrile Amino (3-position), CF₃ (6-position) 187.12 Agrochemical intermediate; high purity required
5-Amino-3-(trifluoromethyl)picolinonitrile CF₃ (3-position), amino (5-position) 187.12 Fluorinated pharmacophore for drug design

Key Comparative Insights

Bromomethyl derivatives (e.g., 3-(bromomethyl)picolinonitrile) exhibit higher reactivity in alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) due to the labile bromine atom .

Biological Activity: Trifluoromethyl-substituted picolinonitriles (e.g., 3-amino-6-(trifluoromethyl)picolinonitrile) are prioritized in agrochemicals due to enhanced metabolic stability and lipophilicity . Acetylated derivatives may show antiproliferative activity akin to thienylpicolinonitrile derivatives, which inhibit cancer cell proliferation via kinase modulation .

Synthetic Utility: 3-Aminomethylpicolinonitrile serves as a versatile intermediate for constructing nitrogen-rich heterocycles (e.g., imidazoles), whereas acetylated derivatives are precursors for ketone-based functionalization .

Safety and Handling :

  • Brominated analogs require stringent safety protocols (e.g., P201-P202: pre-use instructions and hazard mitigation), while acetylated nitriles likely pose lower acute toxicity risks .

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